5-Chloroquinolin-1-ium-8-ol;hydrogen sulfate

Description

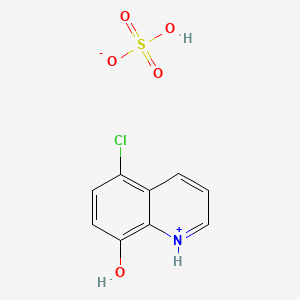

5-Chloro-8-hydroxyquinolinium hydrogen sulphate (CAS: 15164-40-6; molecular formula: C₉H₆ClNO₄S; molecular weight: 259.67 g/mol) is a quinoline derivative with a sulphate counterion. It belongs to the 8-hydroxyquinoline family, which is renowned for its chelating properties and applications in coordination chemistry, corrosion inhibition, and antimicrobial activity . The compound features a chlorinated aromatic ring and a hydroxyl group at the 8-position, enabling strong metal-binding capabilities. Its hydrogen sulphate group enhances solubility in polar solvents compared to non-sulfonated analogs, making it suitable for industrial and pharmaceutical formulations .

Theoretical studies using Density Functional Theory (DFT) and Hartree-Fock methods have confirmed its optimized molecular geometry, with bond lengths and angles consistent with X-ray crystallographic data . Safety assessments indicate moderate hazards, including skin and eye irritation, necessitating protective handling measures .

Properties

CAS No. |

93804-18-3 |

|---|---|

Molecular Formula |

C9H8ClNO5S |

Molecular Weight |

277.68 g/mol |

IUPAC Name |

5-chloroquinolin-8-ol;sulfuric acid |

InChI |

InChI=1S/C9H6ClNO.H2O4S/c10-7-3-4-8(12)9-6(7)2-1-5-11-9;1-5(2,3)4/h1-5,12H;(H2,1,2,3,4) |

InChI Key |

MRHXDSLTWGHGHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2[NH+]=C1)O)Cl.OS(=O)(=O)[O-] |

Related CAS |

93804-18-3 84803-49-6 |

Origin of Product |

United States |

Preparation Methods

Skraup Cyclization Framework

The synthesis revolves around a Skraup-type reaction, where 4-chloro-2-aminophenol and 4-chloro-2-nitrophenol undergo cyclization with glycerol in the presence of concentrated sulfuric acid. Key steps include:

-

Dehydration of Glycerol : Sulfuric acid catalyzes glycerol dehydration to acrolein, a reactive α,β-unsaturated aldehyde.

-

Condensation : Acrolein reacts with 4-chloro-2-aminophenol to form a Schiff base intermediate.

-

Cyclization and Aromatization : Nitrophenol acts as an oxidizing agent, facilitating cyclization to yield the quinoline backbone.

Critical Ratios :

Industrial Synthesis Protocols

Method A: Direct Sulfuric Acid-Mediated Cyclization (CN102267943B)

Procedure :

-

Reactor Charging : Combine 4-chloro-2-nitrophenol (100 kg), 4-chloro-2-aminophenol (173.7 kg), glycerol (175 kg).

-

Temperature Ramp : Heat to 120°C under stirring.

-

Acid Addition : Gradually add sulfuric acid (410 kg) at 150°C over 3 hours.

-

Water Removal : Apply vacuum to remove 70 kg of water.

-

Neutralization : Adjust pH to 7 using 10% NaOH, followed by centrifugation.

-

Purification : Dissolve filter cake in 32% HCl, decolorize with activated carbon, and reprecipitate using 30% NaOH.

Outcomes :

Method B: Boric Acid-Moderated Synthesis (CN108610288B)

Innovations :

-

Boric Acid Addition : Molar ratio of 0.3–0.4:1 (boric acid:4-chloro-2-aminophenol) reduces acrolein polymerization, minimizing tar.

-

Solvent Selection : Water-insoluble organics (e.g., toluene) enable azeotropic water removal, enhancing reaction control.

Protocol :

-

Reactor Setup : Mix 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, glycerol, water, boric acid, and toluene.

-

Sulfuric Acid Dosing : Add H2SO4 at 110–140°C.

-

Distillation : Remove water/toluene at 150°C.

-

Precipitation : Neutralize with NaOH, then treat filtrate with NaCl to precipitate 5-chloro-8-hydroxyquinoline hydrochloride.

Performance :

Hydrogen Sulphate Salt Formation

While patents emphasize hydrochloride salt production, hydrogen sulphate derivation is achievable via:

-

Alternative Acidification : Replacing HCl with H2SO4 during the final precipitation step.

-

Partial Neutralization : Halting NaOH addition at pH 3–4 to retain HSO4− counterions.

Hypothetical Protocol :

-

Dissolve 5-chloro-8-hydroxyquinoline free base in dilute H2SO4.

-

Concentrate under vacuum to precipitate the hydrogen sulphate salt.

-

Yield and purity data require empirical validation but are theoretically consistent with analogous salt formations.

Comparative Analysis of Methodologies

| Parameter | Method A (CN102267943B) | Method B (CN108610288B) |

|---|---|---|

| Catalyst | H2SO4 only | H2SO4 + Boric Acid |

| Reaction Temp (°C) | 120–150 | 110–140 |

| Tar Formation | High | Low |

| Yield | 85–90% | 95–102% |

| Purity (HPLC) | 97–98% | 98% |

| Scalability | Moderate | High |

Chemical Reactions Analysis

Acid-Base Reactions

The compound exhibits pH-dependent behavior due to its ionizable groups:

| Functional Group | pKa Range | Reactivity |

|---|---|---|

| Hydroxyl (-OH) | ~9.9 | Deprotonates in alkaline media, forming quinolinolate . |

| Sulphate (-HSO₄⁻) | ~1.0–2.0 | Acts as a strong acid, releasing H⁺ in aqueous solutions . |

Metal Chelation and Complexation

The compound retains 8-HQ’s metal-chelating ability, forming stable complexes with transition metals:

-

Mechanism : The hydroxyl and quinoline nitrogen act as bidentate ligands, while the sulfate group stabilizes the complex via ionic interactions .

Reactivity with Organic Compounds

a. Aldehyde Condensation

In acidic media, the hydroxyl group reacts with aldehydes (e.g., formaldehyde) to form Schiff base derivatives:

b. Sulfonation Enhancement

The sulfate group undergoes ion exchange with sulfonic acids (e.g., benzenesulfonic acid), enhancing solubility in polar solvents .

Thermal and Photolytic Decomposition

a. Thermal Degradation

b. Photolytic Stability

Industrial and Biological Implications

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Properties

5-Chloro-8-hydroxyquinolinium hydrogen sulphate has been studied for its anticancer potential, particularly against drug-resistant cancer cell lines. Research indicates that compounds with the 8-hydroxyquinoline moiety exhibit selective cytotoxicity towards cancer cells while sparing normal cells.

Case Study:

In a study evaluating the efficacy of 5-chloro-8-hydroxyquinoline derivatives on colon adenocarcinoma cell lines (Colo205 and Colo320), it was found that these compounds demonstrated significant cytotoxic effects with IC50 values as low as 12.94 μM on resistant cells . This suggests that the presence of the chloro group enhances the compound's ability to combat multidrug resistance in cancer treatment.

Table 1: Cytotoxicity of 5-Chloro-8-hydroxyquinolinium Derivatives

| Compound Name | Cell Line | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| 5-Chloro-8-hydroxyquinoline | Colo205 | 13.06 | High |

| 5-Chloro-8-hydroxyquinoline | Colo320 | 4.87 | High |

| Doxorubicin (control) | Colo205 | - | - |

1.2 Neuroprotective Effects

The compound also shows promise in neuroprotection, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to chelate metal ions plays a crucial role in mitigating oxidative stress associated with these conditions.

Case Study:

Research has indicated that derivatives of 8-hydroxyquinoline can restore metal balance disrupted in neurodegenerative diseases. For instance, clioquinol (a derivative) has entered clinical trials for Alzheimer's disease due to its ability to chelate copper and zinc ions, which are implicated in neurodegeneration .

Antimicrobial Activity

5-Chloro-8-hydroxyquinolinium hydrogen sulphate exhibits significant antimicrobial properties against various pathogens. The chelation ability of the compound enhances its effectiveness as an antimicrobial agent.

Case Study:

A study highlighted its effectiveness against bacterial strains resistant to conventional antibiotics, demonstrating that compounds like 5-chloro-8-hydroxyquinoline can inhibit bacterial growth by disrupting metal ion homeostasis essential for bacterial survival .

Analytical Applications

Due to its strong metal-binding properties, this compound is employed in analytical chemistry for the detection and quantification of metal ions.

Table 2: Analytical Applications of 5-Chloro-8-hydroxyquinolinium Hydrogen Sulphate

| Application Type | Metal Ion Targeted | Methodology |

|---|---|---|

| Metal Ion Detection | Copper | Spectrophotometry |

| Metal Ion Quantification | Zinc | Chromatography |

| Environmental Monitoring | Lead | Colorimetric Analysis |

Mechanism of Action

The mechanism of action of 5-chloro-8-hydroxyquinolinium hydrogen sulphate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 5-chloro-8-hydroxyquinolinium hydrogen sulphate:

5-Chloro-8-hydroxyquinolinium Nitrate

- Molecular Formula: C₉H₇ClN⁺·NO₃⁻

- Key Properties: Theoretical studies (DFT/B3LYP) reveal a planar quinoline ring with intramolecular hydrogen bonding between the hydroxyl group and nitrate ion . Lower solubility in water compared to the hydrogen sulphate derivative due to weaker ionic interactions. Exhibits antimicrobial activity but requires higher concentrations for efficacy than sulfated analogs .

Structural Comparison :

| Parameter | Hydrogen Sulphate | Nitrate |

|---|---|---|

| O–H Bond Length (Å) | 0.97 | 0.98 |

| S/NO₃⁻–O Distance (Å) | 1.47 (S–O) | 1.25 (N–O) |

| Melting Point (°C) | Not reported | 122–124 |

8-Hydroxy-7-iodoquinoline-5-sulfonic Acid

- Molecular Formula: C₉H₆INO₄S

- Key Properties: Lower water solubility (log₁₀wS = -2.20) compared to 5-chloro-8-hydroxyquinolinium hydrogen sulphate, attributed to iodine’s bulkier substituent . Higher lipophilicity (logP = 1.79) enhances membrane permeability, making it suitable for bioimaging applications . Limited corrosion inhibition data; primarily studied for electronic spectroscopy .

Functional Comparison :

| Property | Hydrogen Sulphate | Iodo-Sulfonic Acid |

|---|---|---|

| Water Solubility | Moderate | Low |

| logP | ~0.5 (estimated) | 1.79 |

| Antimicrobial Efficacy | High | Moderate |

5-(Chloromethyl)quinolin-8-yl Acetate

- Molecular Formula: C₁₂H₁₀ClNO₂

- Key Properties: Intermediate in synthesizing 8-hydroxyquinoline derivatives; lacks sulphate/nitrate counterions, reducing ionic solubility . Demonstrated utility in forming metal complexes for catalytic applications but lower thermal stability than sulfated analogs .

Application Comparison :

| Application | Hydrogen Sulphate | Chloromethyl Acetate |

|---|---|---|

| Corrosion Inhibition | Effective in acidic media | Not studied |

| Metal Chelation | Strong (via –OH/SO₄²⁻) | Moderate (via –OH/ester) |

5-Amino-8-hydroxyquinoline

- Molecular Formula : C₉H₈N₂O

- Key Properties: Amino substitution at the 5-position enhances selectivity for zinc and copper ion binding but reduces acidity compared to chloro derivatives . Lower molecular weight (160.17 g/mol) and higher volatility limit formulation stability .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 5-chloro-8-hydroxyquinolinium hydrogen sulphate, and how can reaction yields be optimized?

- Methodology :

- Start with chlorination of 8-hydroxyquinoline under acidic conditions. Use hydrochloric acid (1N) as a catalyst in aqueous medium at 111°C for 24 hours, as this method yields ~49% under controlled conditions .

- Optimize yield by adjusting stoichiometry, temperature, and reaction time. Monitor progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Purify via recrystallization using ethanol-water mixtures to remove unreacted starting materials.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- UV-Vis Spectroscopy : Confirm the quinoline backbone’s π→π* transitions (e.g., peaks near 250–350 nm) .

- NMR : Use H and C NMR to identify protons on the aromatic ring (e.g., singlet for hydroxyl proton at δ 10–12 ppm) and chlorine’s deshielding effects .

- Mass Spectrometry : Electrospray ionization (ESI-MS) in positive ion mode to detect the molecular ion peak [M+H] at m/z 242.6 (calculated for CHClNO) .

Q. What safety precautions are critical when handling 5-chloro-8-hydroxyquinolinium hydrogen sulphate?

- Methodology :

- Wear nitrile gloves, chemical-resistant goggles, and lab coats to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Store in a cool, dry place away from oxidizing agents. Dispose of waste via approved hazardous waste protocols (e.g., neutralization before disposal) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in 5-chloro-8-hydroxyquinolinium salts?

- Methodology :

- Grow single crystals via slow evaporation of a saturated solution in methanol.

- Collect diffraction data using a synchrotron or Mo-Kα radiation (λ = 0.71073 Å) at 123 K. Refine structures with SHELXL software, ensuring R-factor < 0.06 for high precision .

- Analyze hydrogen-bonding networks (e.g., O–H⋯O and N–H⋯O interactions) to confirm ion-pair geometry and coplanarity with nitrate counterions .

Q. How do solvent polarity and pH affect the stability and speciation of this compound?

- Methodology :

- Conduct stability studies in buffered solutions (pH 1–12) using UV-Vis spectroscopy to track absorbance changes over time.

- Use cyclic voltammetry to assess redox behavior in aprotic solvents (e.g., DMSO) versus protic solvents (e.g., water). Correlate results with DFT calculations of frontier molecular orbitals .

- Identify decomposition products via LC-MS under extreme pH conditions (e.g., hydrolysis of the sulphate group at pH > 10) .

Q. How can conflicting spectroscopic data (e.g., NMR splitting patterns) be resolved for derivatives of this compound?

- Methodology :

- Perform variable-temperature NMR to distinguish dynamic effects (e.g., tautomerism) from static structural features.

- Compare experimental H NMR shifts with density functional theory (DFT)-predicted chemical shifts (B3LYP/6-311++G(d,p)) to validate assignments .

- Use 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in complex mixtures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.